molecular formula C16H18N2O2S2 B7551910 Thiophene-2-carbonitrile, 5-tert-butyl-3-(4-methylphenylsulfonylamino)-

Thiophene-2-carbonitrile, 5-tert-butyl-3-(4-methylphenylsulfonylamino)-

Cat. No.: B7551910
M. Wt: 334.5 g/mol
InChI Key: HKAXZYRJOIVCEV-UHFFFAOYSA-N
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Description

Thiophene-2-carbonitrile, 5-tert-butyl-3-(4-methylphenylsulfonylamino)- is a complex organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is notable for its unique structure, which includes a tert-butyl group and a methylphenylsulfonylamino group, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

N-(5-tert-butyl-2-cyanothiophen-3-yl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S2/c1-11-5-7-12(8-6-11)22(19,20)18-13-9-15(16(2,3)4)21-14(13)10-17/h5-9,18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKAXZYRJOIVCEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(SC(=C2)C(C)(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene-2-carbonitrile, 5-tert-butyl-3-(4-methylphenylsulfonylamino)- typically involves multi-step organic reactions. One common method includes the initial formation of thiophene-2-carbonitrile through the reaction of thiophene with cyanogen bromide under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Thiophene-2-carbonitrile, 5-tert-butyl-3-(4-methylphenylsulfonylamino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Tert-butyl chloride, methylphenylsulfonyl chloride, various catalysts.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophenes .

Mechanism of Action

The mechanism of action of thiophene-2-carbonitrile, 5-tert-butyl-3-(4-methylphenylsulfonylamino)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiophene-2-carbonitrile, 5-tert-butyl-3-(4-methylphenylsulfonylamino)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability, while the methylphenylsulfonylamino group contributes to its potential biological activities .

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